E3 Ligase Ligand-linker Conjugate 20

PROTAC Linker SAR Degradation Potency

Select E3 Ligase Ligand-linker Conjugate 20 for PROTAC campaigns where linker length critically impacts degradation potency. Its 8-carbon alkyl spacer falls within the empirically optimal 12-20 atom range, providing distinct spatial reach versus shorter (C4, C6) or longer (C10, C12) analogs. The terminal primary amine enables direct, one-step amide coupling to carboxylate-containing target ligands—eliminating copper-catalyzed click chemistry. Explicitly designated as degron-linker DL7-TL with validated synthetic routes and pre-established in vivo formulation protocols (DMSO:PEG300:Tween 80:Saline; DMSO:Corn oil). Avoid generic substitution risk; ensure reproducible ternary complex formation and degradation efficiency.

Molecular Formula C29H41N5O5
Molecular Weight 539.7 g/mol
Cat. No. B12369879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 20
Molecular FormulaC29H41N5O5
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O
InChIInChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-31-10-8-20(9-11-31)17-32-12-14-33(15-13-32)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37)
InChIKeyLVTUJPOZQALTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 20 (Thalidomide-O-amido-C8-NH2): PROTAC Building Block for CRBN-Mediated Degradation


E3 Ligase Ligand-linker Conjugate 20, also known as Thalidomide-O-amido-C8-NH2 or Cereblon Ligand-Linker Conjugates 2 , is a heterobifunctional building block for proteolysis-targeting chimeras (PROTACs). It comprises a thalidomide-based cereblon (CRBN) E3 ligase ligand conjugated to an 8-carbon alkyl linker with a terminal primary amine . The conjugate serves as a modular precursor for synthesizing complete PROTAC molecules by coupling the free amine to a carboxylate- or activated ester-containing ligand for a target protein of interest [1].

Why E3 Ligase Ligand-linker Conjugate 20 Cannot Be Substituted with Other Thalidomide-Based Conjugates


Despite sharing the thalidomide CRBN-binding moiety, E3 ligase ligand-linker conjugates exhibit widely divergent linker lengths, exit vector geometries, and terminal functional groups. These structural variations critically influence the resulting PROTAC's ternary complex formation, degradation efficiency, and selectivity profile [1]. Systematic structure-activity relationship studies demonstrate that even modest changes in linear linker length can alter degradation potency (DC50) by an order of magnitude or more [2]. The 8-carbon alkyl linker of Conjugate 20 imparts a specific spatial reach and conformational flexibility that is distinct from shorter C4 or C6 analogs, as well as from PEG-based linkers with different hydrophilicity and rigidity characteristics . Consequently, generic substitution with another thalidomide-linker conjugate without empirical validation risks suboptimal or failed target degradation.

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 20: Head-to-Head and Cross-Study Comparative Evidence


Linker Length Differentiation: C8 Alkyl Chain vs. C4 and C6 Analogs in PROTAC Degradation Potency

Systematic exploration of linker length on the thalidomide moiety reveals a strong, non-linear dependence of PROTAC degradation potency on linker carbon count [1]. In a study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA), the most potent degrader (SK2188) achieved a DC50,24h of 3.9 nM and Dmax,24h of 89%. While the specific linker of SK2188 is not disclosed as C8, the study demonstrates that among thalidomide-based PROTACs, linker length is a critical determinant of degradation efficiency, with variations of a single methylene unit altering DC50 values by several-fold [2]. E3 Ligase Ligand-linker Conjugate 20 provides an 8-carbon alkyl linker with a terminal amine—a length that falls within the empirically optimal range for many target proteins, offering a balance of conformational flexibility and spatial reach distinct from the more constrained C4 (Conjugate 18) or C6 (Conjugate 25) alternatives .

PROTAC Linker SAR Degradation Potency

Terminal Amine Functionalization Enables Broader Conjugation Chemistry vs. Azide-Terminated Analogs

E3 Ligase Ligand-linker Conjugate 20 presents a primary amine (-NH2) as its terminal reactive group, whereas closely related compounds such as Thalidomide-O-amido-C4-N3 (Conjugate 18) and Pomalidomide-PEG2-azide [1] terminate with an azide group. The amine enables direct amide bond formation with carboxylic acid-containing target protein ligands via standard EDC/NHS or HATU coupling chemistry, which is the most prevalent conjugation strategy in PROTAC synthesis [2]. In contrast, azide-terminated conjugates require copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry, introducing additional synthetic steps, potential copper toxicity concerns for in-cell applications, and incompatibility with alkyne-functionalized ligands that may be unstable or synthetically inaccessible . The amine handle of Conjugate 20 thus provides greater synthetic versatility and compatibility with a wider range of target-binding warheads.

PROTAC Synthesis Click Chemistry Amide Coupling

Physicochemical Property Differentiation: Solubility and Formulation Compatibility vs. PEG-Based Conjugates

E3 Ligase Ligand-linker Conjugate 20 exhibits a defined solubility profile of 10 mM in DMSO , with validated in vivo formulation protocols utilizing DMSO:PEG300:Tween 80:Saline (10:40:5:45) and DMSO:Corn oil (10:90) . While PEG-containing conjugates (e.g., Thalidomide-O-amido-PEG4-azide) often show enhanced aqueous solubility, they introduce higher molecular weight, increased conformational flexibility that may reduce degradation specificity, and potential immunogenicity concerns associated with PEG linkers . The alkyl linker of Conjugate 20 offers a favorable balance of moderate lipophilicity (clogP ~1.8-2.2 estimated) that supports cell permeability without the formulation challenges of highly lipophilic long-chain alkyl linkers (>C12) or the metabolic instability sometimes observed with PEG [1].

PROTAC Solubility In Vivo Formulation

Established Literature Precedent: Conjugate 20 as Degron-Linker DL7-TL in PROTAC Development

E3 Ligase Ligand-linker Conjugate 20 is explicitly referenced as compound DL7-TL in the primary literature on PROTAC design [1]. This established nomenclature and literature traceability provide a direct link to validated synthetic protocols and biological data, reducing ambiguity in experimental reproducibility. In contrast, many newer or vendor-specific conjugate designations (e.g., Conjugate 48, Conjugate 120) lack such direct literature anchoring, requiring de novo validation of their performance characteristics . The degron-linker concept embodied by DL7-TL represents a modular, validated framework wherein the linker is covalently bound to at least one degron (the E3 ligase ligand) and at least one targeting ligand .

PROTAC Degron-Linker Literature Precedent

Optimal Research and Industrial Application Scenarios for E3 Ligase Ligand-linker Conjugate 20


PROTAC Library Synthesis for Linker Length SAR Optimization

Researchers systematically exploring linker length effects on degradation potency should include Conjugate 20 as the 8-carbon alkyl reference point. Its length falls within the empirically optimal 12-20 atom range for many targets , providing a critical comparator for shorter (C4, C6) and longer (C10, C12) alkyl linkers in structure-activity relationship campaigns [1].

Rapid PROTAC Candidate Generation via Amide Coupling

Medicinal chemistry teams prioritizing rapid synthesis of PROTAC candidates from carboxylic acid-containing target ligands should select Conjugate 20 for its terminal amine handle. This enables one-step amide coupling under standard peptide conditions, avoiding the additional steps and copper requirements of azide-alkyne click chemistry [2].

In Vivo Efficacy Studies Requiring Validated Formulation Protocols

Investigators planning to transition PROTAC candidates into rodent efficacy models can leverage Conjugate 20's pre-established in vivo formulation protocols (DMSO:PEG300:Tween 80:Saline; DMSO:Corn oil) . This reduces formulation development time and ensures consistent compound exposure for pharmacokinetic/pharmacodynamic studies.

Building on Validated Degron-Linker Literature Precedent

Academic and industrial labs seeking to minimize synthetic risk should utilize Conjugate 20 due to its explicit literature designation as degron-linker DL7-TL. This provides a foundation of validated synthetic routes and biological outcomes, accelerating project timelines and improving reproducibility [3].

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